molecular formula C12H6F3NO3 B1625065 2-(3,4-Difluorophenoxy)-5-fluoronicotinic acid CAS No. 1157093-09-8

2-(3,4-Difluorophenoxy)-5-fluoronicotinic acid

Cat. No.: B1625065
CAS No.: 1157093-09-8
M. Wt: 269.18 g/mol
InChI Key: RGNGVIOCOJBTCR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-(3,4-Difluorophenoxy)-5-fluoronicotinic acid is a fluorinated aromatic compound that belongs to the class of nicotinic acids This compound is characterized by the presence of fluorine atoms on both the phenoxy and nicotinic acid moieties, which imparts unique chemical and physical properties

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(3,4-Difluorophenoxy)-5-fluoronicotinic acid typically involves multi-step organic reactions. One common method is the Suzuki-Miyaura cross-coupling reaction, which is widely used for forming carbon-carbon bonds between aryl halides and boronic acids. In this case, the reaction involves the coupling of 3,4-difluorophenylboronic acid with 5-fluoronicotinic acid under palladium catalysis and basic conditions .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis process. Additionally, the purification of the final product is achieved through crystallization or chromatography techniques to ensure high purity.

Chemical Reactions Analysis

Types of Reactions

2-(3,4-Difluorophenoxy)-5-fluoronicotinic acid undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.

    Reduction: Reduction reactions can convert the nitro group to an amine or other reduced forms.

    Substitution: Nucleophilic substitution reactions can replace the fluorine atoms with other functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.

    Substitution: Nucleophiles like amines or thiols can be used under basic conditions to achieve substitution.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while reduction can produce amines. Substitution reactions can result in various derivatives with different functional groups.

Scientific Research Applications

2-(3,4-Difluorophenoxy)-5-fluoronicotinic acid has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex fluorinated compounds.

    Biology: Investigated for its potential as a bioactive molecule in drug discovery and development.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of agrochemicals and materials science for its unique chemical properties.

Mechanism of Action

The mechanism of action of 2-(3,4-Difluorophenoxy)-5-fluoronicotinic acid involves its interaction with specific molecular targets and pathways. The presence of fluorine atoms can enhance the compound’s binding affinity to enzymes or receptors, leading to modulation of biological activities. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    2-(3,4-Dichlorophenoxy)-5-fluoronicotinic acid: Similar structure but with chlorine atoms instead of fluorine.

    2-(3,4-Difluorophenoxy)-5-chloronicotinic acid: Similar structure but with a chlorine atom on the nicotinic acid moiety.

Uniqueness

2-(3,4-Difluorophenoxy)-5-fluoronicotinic acid is unique due to the presence of multiple fluorine atoms, which impart distinct chemical and physical properties. These properties include increased stability, lipophilicity, and potential bioactivity, making it a valuable compound for various scientific and industrial applications.

Properties

IUPAC Name

2-(3,4-difluorophenoxy)-5-fluoropyridine-3-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H6F3NO3/c13-6-3-8(12(17)18)11(16-5-6)19-7-1-2-9(14)10(15)4-7/h1-5H,(H,17,18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RGNGVIOCOJBTCR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1OC2=C(C=C(C=N2)F)C(=O)O)F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H6F3NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90463483
Record name AGN-PC-007HJJ
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90463483
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

269.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1157093-09-8
Record name AGN-PC-007HJJ
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90463483
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-(3,4-Difluorophenoxy)-5-fluoronicotinic acid
Reactant of Route 2
Reactant of Route 2
2-(3,4-Difluorophenoxy)-5-fluoronicotinic acid
Reactant of Route 3
Reactant of Route 3
2-(3,4-Difluorophenoxy)-5-fluoronicotinic acid
Reactant of Route 4
Reactant of Route 4
2-(3,4-Difluorophenoxy)-5-fluoronicotinic acid
Reactant of Route 5
2-(3,4-Difluorophenoxy)-5-fluoronicotinic acid
Reactant of Route 6
2-(3,4-Difluorophenoxy)-5-fluoronicotinic acid

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.